spectroscopic characterization of 2-amino-4-methoxy-5-nitro-benzoic acid
spectroscopic characterization of 2-amino-4-methoxy-5-nitro-benzoic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4-Methoxy-5-Nitrobenzoic Acid
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-amino-4-methoxy-5-nitrobenzoic acid (C₈H₈N₂O₅, Molecular Weight: 212.16 g/mol ).[1] Given the limited availability of direct experimental spectra in public databases, this document leverages established spectroscopic principles and data from structurally analogous compounds to predict and interpret the spectral features of the target molecule. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The causality behind spectral phenomena is explained, providing researchers, scientists, and drug development professionals with a robust, self-validating guide for the structural elucidation of this and similar substituted aromatic compounds.
Foundational Principles: Molecular Structure and Electronic Effects
The spectroscopic properties of 2-amino-4-methoxy-5-nitrobenzoic acid are a direct consequence of its molecular architecture. The benzene ring is polysubstituted with four functional groups, each exerting distinct electronic effects that are critical for interpreting the resulting spectra.
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Amino Group (-NH₂): A potent activating group that donates electron density to the aromatic ring via the resonance effect (+R).
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Methoxy Group (-OCH₃): An activating group that also donates electron density through resonance (+R).
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Nitro Group (-NO₂): A strong deactivating group that withdraws electron density from the ring through both resonance (-R) and inductive (-I) effects.
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Carboxylic Acid Group (-COOH): A deactivating group that withdraws electron density, primarily through the inductive effect (-I).
The interplay of these competing electronic effects governs the chemical environments of each proton and carbon atom, the vibrational energies of the chemical bonds, and the electronic transition energies of the conjugated system.
Caption: Molecular structure of 2-amino-4-methoxy-5-nitrobenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of the molecule.
Expertise & Rationale
The substitution pattern on the aromatic ring leaves two non-equivalent aromatic protons. Their chemical shifts are dictated by the cumulative electronic effects of the adjacent and para/ortho substituents. The electron-donating -NH₂ and -OCH₃ groups will shield nearby protons (shifting them upfield), while the electron-withdrawing -NO₂ and -COOH groups will deshield them (shifting them downfield).
Predicted ¹H and ¹³C NMR Data
The following data are predicted for a standard deuterated solvent like DMSO-d₆, which is capable of dissolving the polar compound and exchanging with the acidic and amine protons.
| Technique | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ¹H NMR | ~12.0 - 13.0 (broad singlet) | -COOH | The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and exchange. |
| ~7.8 - 8.2 (singlet) | Aromatic H (C6-H) | This proton is ortho to the deshielding -COOH group and para to the deshielding -NO₂ group, resulting in a significant downfield shift. | |
| ~6.2 - 6.5 (singlet) | Aromatic H (C3-H) | This proton is ortho to the shielding -NH₂ and -OCH₃ groups, causing a strong upfield shift. | |
| ~5.5 - 6.0 (broad singlet) | -NH₂ | The amine protons are deshielded but often appear as a broad signal due to exchange with the solvent. | |
| ~3.9 - 4.1 (singlet) | -OCH₃ | The methoxy protons are in a typical region for this functional group. | |
| ¹³C NMR | ~167 - 170 | -COOH | The carbonyl carbon is significantly deshielded. |
| ~150 - 155 | C4-OCH₃ | This carbon is attached to the electron-donating methoxy group. | |
| ~145 - 150 | C2-NH₂ | This carbon is attached to the electron-donating amino group. | |
| ~135 - 140 | C5-NO₂ | This carbon is attached to the electron-withdrawing nitro group. | |
| ~125 - 130 | C1-COOH | Quaternary carbon attached to the carboxylic acid. | |
| ~120 - 125 | C6 | Aromatic methine carbon. | |
| ~100 - 105 | C3 | Aromatic methine carbon, significantly shielded by ortho amino and methoxy groups. | |
| ~55 - 60 | -OCH₃ | The methyl carbon of the methoxy group. |
Note: These are estimated values based on data for structurally related compounds.[2][3] Actual experimental values may vary based on solvent and concentration.
Experimental Protocol: NMR
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Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] Ensure the sample is fully dissolved.
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¹H NMR Acquisition:
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Use a 400 MHz or higher field spectrometer.
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Set the spectral width to cover a range of -2 to 15 ppm.
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Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
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Process the data with appropriate phasing and baseline correction.
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-
¹³C NMR Acquisition:
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Use the same instrument.
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Set the spectral width to cover a range of 0 to 200 ppm.
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Employ a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
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A significantly larger number of scans will be required compared to the ¹H NMR spectrum due to the low natural abundance of ¹³C.[2]
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is indispensable for the rapid identification of key functional groups within the molecule.
Expertise & Rationale
Each functional group possesses characteristic vibrational frequencies (stretching and bending) that serve as a molecular fingerprint. The presence of strong, distinct peaks for the amine, carboxylic acid, and nitro groups provides definitive evidence for the compound's structure. The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
Predicted FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Doublet | N-H asymmetric and symmetric stretching (primary amine) |
| 3300 - 2500 | Very Broad | O-H stretching (carboxylic acid, hydrogen-bonded) |
| ~1700 - 1680 | Strong | C=O stretching (carboxylic acid) |
| ~1620 - 1580 | Medium | Aromatic C=C stretching |
| ~1550 - 1490 | Strong | Asymmetric NO₂ stretching |
| ~1380 - 1320 | Strong | Symmetric NO₂ stretching |
| ~1280 - 1200 | Strong | Aryl C-O stretching (methoxy) |
| ~1150 - 1050 | Medium | C-N stretching (amine) |
Note: Predicted assignments are based on established correlation tables and data for similar compounds.[2][4]
Experimental Protocol: FTIR
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Background Collection: Ensure the diamond crystal of the ATR accessory is clean. Collect a background spectrum (typically 32 scans) of the empty crystal.
-
Sample Analysis: Place a small amount of the solid, dry sample directly onto the ATR crystal.[2]
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Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum over the range of 4000 to 400 cm⁻¹.[2]
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Data Processing: The acquired spectrum is automatically ratioed against the background to produce the final absorbance spectrum.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides valuable information about the electronic structure and extent of conjugation in the molecule.
Expertise & Rationale
The substituted benzene ring constitutes a chromophore. The presence of auxochromes (-NH₂, -OCH₃) and an additional chromophoric group (-NO₂) is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted benzoic acid.[5] This is due to the extension of the conjugated π-system and the electronic transitions between molecular orbitals.
Predicted UV-Vis Data
| Parameter | Predicted Value | Rationale |
| λmax 1 | ~230 - 250 nm | Corresponds to the primary π → π* transition of the aromatic system. |
| λmax 2 | ~300 - 350 nm | A secondary band, red-shifted due to the extensive conjugation and charge-transfer character introduced by the donor and acceptor groups.[5][6] |
Experimental Protocol: UV-Vis
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Sample Preparation: Prepare a dilute solution of the sample (in the micromolar range) in a UV-transparent solvent, such as ethanol or methanol.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (obtain a baseline).
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Measurement: Replace the blank cuvette with a cuvette containing the sample solution. Scan the absorbance from approximately 200 nm to 600 nm.
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Data Analysis: The wavelength(s) of maximum absorbance (λmax) are determined from the resulting spectrum.[7]
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the molecular weight and can provide valuable structural information through the analysis of fragmentation patterns.
Expertise & Rationale
Soft ionization techniques like Electrospray Ionization (ESI) are ideal for this type of molecule, as they typically yield a prominent molecular ion peak with minimal fragmentation, allowing for unambiguous molecular weight confirmation. In positive ion mode, the protonated molecule [M+H]⁺ would be expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ is likely. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.
Predicted Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Assignment | Ionization Mode |
| 213.05 | [M+H]⁺ | ESI Positive |
| 211.03 | [M-H]⁻ | ESI Negative |
| 195 | [M-H-H₂O]⁻ | ESI Negative (Loss of water) |
| 165 | [M-H-NO₂]⁻ | ESI Negative (Loss of nitro group) |
| 167 | [M-H-CO₂]⁻ | ESI Negative (Loss of carbon dioxide) |
Note: Predicted fragments are based on common fragmentation pathways for aromatic nitro and carboxylic acid compounds.[8][9]
Experimental Protocol: MS
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[2]
-
Data Acquisition: Introduce the sample solution into an Electrospray Ionization (ESI) mass spectrometer via direct infusion or coupled with liquid chromatography.[2]
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Analysis: Acquire the mass spectrum in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).[2]
Integrated Characterization Workflow
A multi-technique approach is essential for the unambiguous structural confirmation of 2-amino-4-methoxy-5-nitrobenzoic acid. The following workflow ensures a logical progression from initial purity assessment to final structural verification.
Caption: Integrated workflow for comprehensive spectroscopic characterization.
Conclusion
The spectroscopic characterization of 2-amino-4-methoxy-5-nitrobenzoic acid is a systematic process that relies on the integration of multiple analytical techniques. While direct experimental data is scarce, a thorough understanding of spectroscopic principles allows for the confident prediction of its key spectral features. This guide provides the necessary protocols and interpretive framework for researchers to confirm the identity, purity, and structure of this molecule, ensuring data integrity and advancing research and development objectives.
References
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Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (n.d.). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. Retrieved from [Link]
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NextSDS. (n.d.). 2-amino-4-methoxy-5-nitrobenzoic acid — Chemical Substance Information. Retrieved from [Link]
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University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 5-Amino-2-methoxy-4-nitrobenzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). a UV–visible spectrum of the 2-amino benzoic acid. b Emission spectrum.... Retrieved from [Link]
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R Discovery. (2012, May 12). The spectroscopic (FTIR, FT-Raman, UV and NMR), first-order hyperpolarizability and HOMO–LUMO analysis of 4-amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]
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ResearchGate. (2019, June 28). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved from [Link]
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